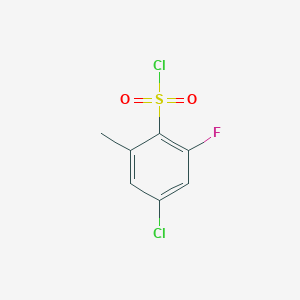

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Specific chemical reactions involving “4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride” are not available in the search results. Sulfonyl chlorides, in general, are reactive and can participate in various organic reactions, such as substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride” are not explicitly mentioned in the search results. A similar compound, “4-Fluoro-2-methylbenzenesulfonyl chloride”, is described as a colorless to yellow liquid .科学的研究の応用

Activation of Hydroxyl Groups

Research involving 4-fluorobenzenesulfonyl chloride (a compound similar to 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride) demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent facilitates the covalent attachment of biological molecules to various solid supports, such as polystyrene microspheres and Sepharose beads, under mild conditions. Such activation is critical for developing bioselective separation technologies, potentially applicable in therapeutic interventions, including the separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Novel Synthesis Pathways

The synthesis of complex molecules often requires innovative approaches to construct the desired molecular architecture efficiently. A study on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, demonstrates a novel synthesis route involving chlorosulfonation. Such methodologies are crucial for the production of intermediates used in manufacturing pesticides and pharmaceuticals, highlighting the role of sulfonyl chlorides in synthesizing functionally diverse chemical entities (Xiao-hua Du et al., 2005).

Photochemical and Catalytic Reactions

Fluoroalkylsulfonyl chlorides, including those similar to 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride, are used as fluorinated radical sources in photochemical conditions mediated by copper. These reactions add fluoroalkyl groups to electron-deficient alkenes, leading to α-chloro-β-fluoroalkylcarbonyl products. Such processes illustrate the compound's utility in creating fluorinated molecules, essential in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Tang & Dolbier, 2015).

Dehydrogenation and Cationic Stabilization

Dehydrogenation reactions at cationic N-heterocyclic carbene stabilized metal centers demonstrate the versatility of related sulfonyl chloride compounds in facilitating complex chemical transformations. These reactions are crucial for understanding and developing new catalytic processes that can dehydrogenate saturated bonds, offering potential applications in organic synthesis and industrial chemistry (Tang, Thompson, & Aldridge, 2010).

作用機序

特性

IUPAC Name |

4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHKADGPJZOXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

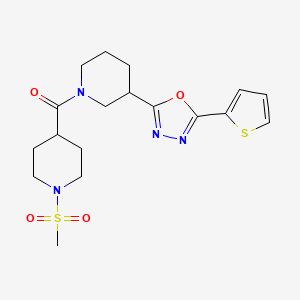

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)

![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)